molecular formula C13H20ClNO4S B11482763 5-chloro-2-ethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide

5-chloro-2-ethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide

Cat. No.: B11482763
M. Wt: 321.82 g/mol
InChI Key: NAUSDFOKDIXZAP-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, an ethoxy group, a methoxypropyl group, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonamide group.

    Substitution: Introduction of the chloro, ethoxy, and methoxypropyl groups.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce various derivatives with different functional groups.

Scientific Research Applications

5-chloro-2-ethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-chloro-2-ethoxy-N-(3-methoxypropyl)benzenesulfonamide
  • 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide

Uniqueness

5-chloro-2-ethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

GuideChem Encyclopedia.

Properties

Molecular Formula

C13H20ClNO4S

Molecular Weight

321.82 g/mol

IUPAC Name

5-chloro-2-ethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H20ClNO4S/c1-4-19-12-8-10(2)11(14)9-13(12)20(16,17)15-6-5-7-18-3/h8-9,15H,4-7H2,1-3H3

InChI Key

NAUSDFOKDIXZAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCCOC

Origin of Product

United States

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